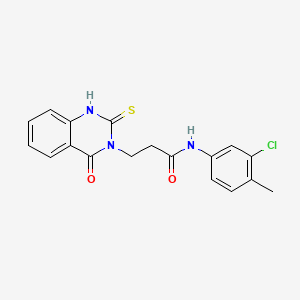![molecular formula C27H20N4O5S2 B2368003 1,1'-(4-甲氧基-[1,1'-联苯]-2,4'-二磺酰基)双(1H-苯并[d]咪唑) CAS No. 2249525-26-4](/img/structure/B2368003.png)
1,1'-(4-甲氧基-[1,1'-联苯]-2,4'-二磺酰基)双(1H-苯并[d]咪唑)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is a complex organic compound that features a biphenyl core substituted with methoxy and disulfonyl groups, and two benzimidazole moieties
科学研究应用
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl core, followed by the introduction of methoxy and disulfonyl groups. The final step involves the formation of benzimidazole rings through cyclization reactions.
Preparation of Biphenyl Core: The biphenyl core can be synthesized via Suzuki coupling reactions between aryl halides and aryl boronic acids.
Introduction of Methoxy and Disulfonyl Groups: Methoxy groups can be introduced via methylation reactions using methyl iodide and a base. Disulfonyl groups are typically introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Formation of Benzimidazole Rings: The benzimidazole rings are formed through cyclization reactions involving o-phenylenediamine and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The disulfonyl groups can be reduced to thiol groups.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the disulfonyl groups would yield a thiolated biphenyl derivative.
作用机制
The mechanism of action of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-benzo[d]imidazole: A simpler analog with similar biological activities.
4-methoxy-1,1’-biphenyl: Shares the biphenyl core but lacks the benzimidazole moieties.
Disulfonylated biphenyls: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is unique due to its combination of methoxy, disulfonyl, and benzimidazole groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[4-[2-(benzimidazol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5S2/c1-36-20-12-15-22(27(16-20)38(34,35)31-18-29-24-7-3-5-9-26(24)31)19-10-13-21(14-11-19)37(32,33)30-17-28-23-6-2-4-8-25(23)30/h2-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYWVWQMSITDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)S(=O)(=O)N5C=NC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
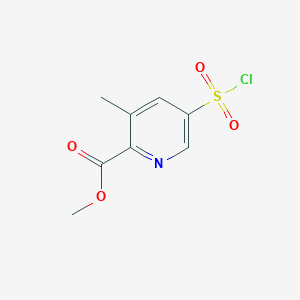
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)
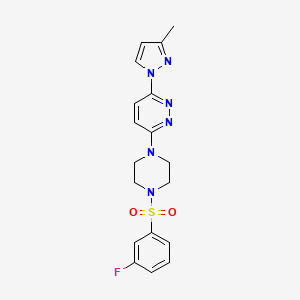
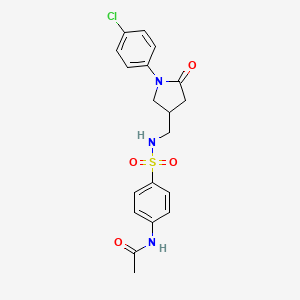
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![9-(4-ethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2367933.png)
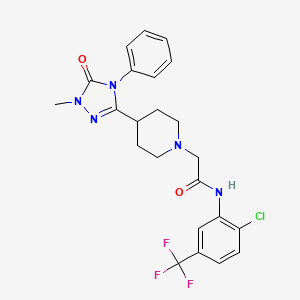
![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)
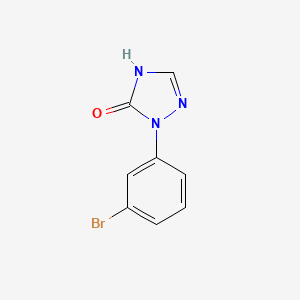
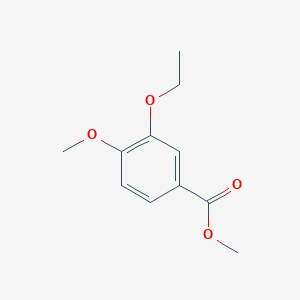
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)
